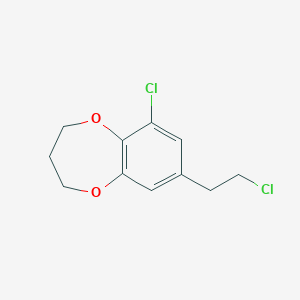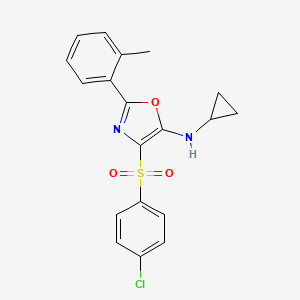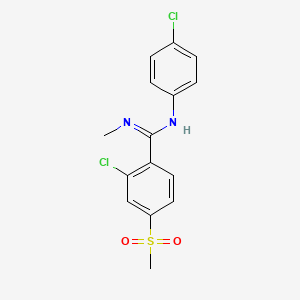
3-methoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea or thioamides. The resulting thiazole ring can then be further functionalized to introduce the methoxy and sulfamoyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.
化学反应分析
Types of Reactions
3-Methoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, increased molecular weight, or different structural motifs.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, thiazole derivatives have been shown to possess a range of activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. This compound, in particular, may be studied for its potential biological activities and therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential use as a drug candidate. Its diverse biological activities make it a candidate for the development of new pharmaceuticals targeting various diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional properties.
作用机制
The mechanism by which 3-methoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide exerts its effects is likely to involve interactions with specific molecular targets and pathways. The thiazole ring and sulfamoyl group may play key roles in binding to enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact mechanisms involved.
相似化合物的比较
Similar Compounds
4-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide: : This compound is structurally similar but contains a nitro group instead of the sulfamoyl group.
(4-methoxyphenyl)methanamine: : Another related compound with a methoxy group but lacking the thiazole and sulfamoyl functionalities.
Uniqueness
3-Methoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide is unique due to its combination of the thiazole ring, methoxy group, and sulfamoyl group, which together contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
3-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-28-19-13-15-5-3-2-4-14(15)12-18(19)20(25)23-16-6-8-17(9-7-16)30(26,27)24-21-22-10-11-29-21/h2-13H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUBJTNDOODMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2895925.png)
![benzyl N-[3-(fluorosulfonyl)propyl]carbamate](/img/structure/B2895927.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2895928.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2895930.png)

![2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2895932.png)
![7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one](/img/structure/B2895933.png)



![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2895940.png)
![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2895942.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2895943.png)
![ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2895945.png)
